molecular formula C6H14ClNO2 B6185062 (3R,5S)-5-methoxypiperidin-3-ol hydrochloride CAS No. 2624109-42-6

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride

Cat. No.: B6185062
CAS No.: 2624109-42-6
M. Wt: 167.6
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Description

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Hydroxylation: The hydroxyl group at the 3-position is introduced through oxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

    Catalytic Hydrogenation: To introduce specific functional groups.

    Crystallization: For purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines for substitution reactions.

Major Products

    Oxidation: Formation of 3-keto-5-methoxypiperidine.

    Reduction: Formation of 5-hydroxypiperidine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-methoxy-3-(trifluoromethyl)-3-piperidinol hydrochloride
  • (3S,5R)-3-methoxy-5-[(2-methyl-2-propanyl)oxy]piperidine hydrochloride

Uniqueness

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxyl groups provide versatility in chemical reactions and potential biological activities, distinguishing it from other piperidine derivatives.

Properties

CAS No.

2624109-42-6

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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